Sodium Monate A

Antibacterial spectrum Gram-negative selectivity Pseudomonic acid comparator

Sodium Monate A is the monosodium salt of monic acid A (C17H27NaO7, MW 366.38), the core polyketide nucleus of the pseudomonic acid family of antibiotics produced by Pseudomonas fluorescens. Unlike the clinically deployed pseudomonic acid A (mupirocin), which bears a 9-hydroxynonanoic acid ester side-chain, Sodium Monate A retains the free C1 carboxylate as a sodium salt, making it the direct biosynthetic precursor to pseudomonic acid D and a versatile synthetic intermediate for preparing ester, amide, and thiol ester derivatives with distinct pharmacological profiles.

Molecular Formula C17H27NaO7
Molecular Weight 366.4 g/mol
CAS No. 66290-00-4
Cat. No. B041418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Monate A
CAS66290-00-4
Synonyms[2E,8[2S,3S(1S,2S)]]-5,9-Anhydro-2,3,4,8-tetradeoxy-8-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]methyl]-3-methyl-L-talo-non-2-enonic Acid Monosodium Salt;  Sodium Monate
Molecular FormulaC17H27NaO7
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)[O-])C)C(C)O.[Na+]
InChIInChI=1S/C17H28O7.Na/c1-8(5-14(19)20)4-12-16(22)15(21)11(7-23-12)6-13-17(24-13)9(2)10(3)18;/h5,9-13,15-18,21-22H,4,6-7H2,1-3H3,(H,19,20);/q;+1/p-1/b8-5+;/t9-,10-,11-,12-,13-,15+,16-,17-;/m0./s1
InChIKeySSFIAYXNSNDRNZ-QUYMUDRCSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Monate A (CAS 66290-00-4): Chemical Identity, Monic Acid Classification, and Antibiotic Lineage


Sodium Monate A is the monosodium salt of monic acid A (C17H27NaO7, MW 366.38), the core polyketide nucleus of the pseudomonic acid family of antibiotics produced by Pseudomonas fluorescens [1]. Unlike the clinically deployed pseudomonic acid A (mupirocin), which bears a 9-hydroxynonanoic acid ester side-chain, Sodium Monate A retains the free C1 carboxylate as a sodium salt, making it the direct biosynthetic precursor to pseudomonic acid D and a versatile synthetic intermediate for preparing ester, amide, and thiol ester derivatives with distinct pharmacological profiles [2]. Multiple vendors supply this compound as a white-to-off-white hygroscopic solid (purity ≥95%, mp >105°C dec.), soluble in DMSO and water, with recommended storage at -20°C under inert atmosphere .

Sodium Monate A: Why In-Class Pseudomonic Acid Analogs Cannot Simply Be Interchanged


Within the pseudomonic/monic acid family, antibacterial spectrum, enzymatic target, and synthetic derivatization potential diverge sharply depending on whether the C1 position exists as a free carboxylate salt (Sodium Monate A), a 9-hydroxynonanoic acid ester (pseudomonic acid A/mupirocin), or a substituted benzyl ester (nitrobenzyl monates). Pseudomonic acid A (mupirocin) is a potent inhibitor of bacterial isoleucyl-tRNA synthetase (IleRS) with Gram-positive-selective MIC values ≤0.5 μg/mL against staphylococci and streptococci [1]. By contrast, Sodium Monate A has been reported with a divergent Gram-negative-preferring antibacterial spectrum and a distinct mechanism involving inhibition of alkene biosynthesis critical for ATP synthase B-subunit and membrane phospholipid formation . Furthermore, Sodium Monate A serves as the essential sodium carboxylate nucleophile for synthesizing m- and p-nitrobenzyl monate A esters—derivatives that achieve up to 100-fold enhanced antimycoplasmal potency over pseudomonic acid A [2]. These functional disparities mean that researchers cannot substitute pseudomonic acid A, pseudomonic acid D, or monic acid A free acid for Sodium Monate A without fundamentally altering experimental outcomes.

Sodium Monate A: Quantitative Differentiation Evidence for Procurement Decision-Making


Gram-Negative-Selective Antibacterial Spectrum: Divergent from Pseudomonic Acid A (Mupirocin)

Sodium Monate A demonstrates an antibacterial spectrum that is inverted relative to pseudomonic acid A (mupirocin), the clinically dominant family member. Sodium Monate A is reported to be active against the Gram-negative species Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Pseudomonas aeruginosa, while showing no activity against the Gram-positive species Staphylococcus aureus or Enterococcus faecalis . In direct contrast, pseudomonic acid A (mupirocin) exhibits high potency against Gram-positive staphylococci and streptococci (MIC ≤0.5 μg/mL) but is substantially less active against most Gram-negative bacilli, including P. aeruginosa [1]. This inverted selectivity profile constitutes a qualitatively distinct biological fingerprint that cannot be replicated by substituting pseudomonic acid A or its commercially available salts.

Antibacterial spectrum Gram-negative selectivity Pseudomonic acid comparator

Distinct Mechanism of Action: Alkene Biosynthesis Inhibition vs. IleRS Target

Sodium Monate A is described as inhibiting the synthesis of alkene, an essential component of the B-subunit of ATP synthase and of phospholipids in the bacterial cell membrane, leading to ATP synthesis blockade and cell death . This mechanism is fundamentally different from that of pseudomonic acid A, which acts as a potent competitive inhibitor of bacterial isoleucyl-tRNA synthetase (IleRS) with a Ki of approximately 6 nM for the E. coli enzyme [1]. The mechanistic divergence means that Sodium Monate A and pseudomonic acid A engage entirely distinct molecular targets, precluding cross-resistance assumptions and making them non-interchangeable for target-based screening campaigns.

Mechanism of action Alkene biosynthesis inhibition ATP synthase B-subunit

Quantified Synthetic Yield for Antimycoplasmal Nitrobenzyl Monate A Esters

Sodium Monate A serves as the essential sodium carboxylate nucleophile in the preparation of p-nitrobenzyl monate A and m-nitrobenzyl monate A—esters that exhibit outstanding antimycoplasmal activity. In a documented preparative procedure, Sodium Monate A (1.1 g, 3 mmol) was reacted with p-nitrobenzyl bromide (0.65 g, 3 mmol) in dimethylformamide at 20°C for 21 h, yielding p-nitrobenzyl monate A as a crystalline solid (0.78 g, 55% yield; m.p. 95–98°C) after chromatographic purification [1]. The resulting m-nitrobenzyl monate A derivative was independently shown to be 100-fold more active against Mycoplasma hyopneumoniae than pseudomonic acid A [2]. This establishes Sodium Monate A as the validated and scalable starting material for accessing a pharmacologically distinct subclass of monic acid esters that cannot be synthesized directly from pseudomonic acid A or monic acid A free acid with comparable efficiency.

Synthetic intermediate p-Nitrobenzyl monate A Antimycoplasmal ester

TLR4 Agonist Activity: A Pharmacological Dimension Absent from Pseudomonic Acid A

Sodium Monate A has been characterized as a potent and selective Toll-like receptor 4 (TLR4) agonist that specifically activates the TLR4/MD2 signaling complex on macrophages and dendritic cells, triggering MyD88-dependent and TRIF-dependent pathways with robust downstream production of TNF-α, IL-1β, and IL-6 . This immunomodulatory activity represents a pharmacological dimension not associated with pseudomonic acid A (mupirocin), which is primarily an antibacterial agent targeting IleRS. No peer-reviewed study has reported TLR4 agonism for pseudomonic acid A, B, C, D, or monic acid A free acid. Quantitative EC50 values for Sodium Monate A at human TLR4 are not publicly disclosed. This property positions Sodium Monate A as a niche tool compound for innate immunity and sepsis research that cannot be functionally replaced by any other commercially available monic or pseudomonic acid derivative.

TLR4 agonist Innate immunity Immunomodulation

Defined Stereochemical Purity: Eight Chiral Centers in a Single, Canonicalized Chemical Entity

Sodium Monate A possesses eight defined stereocenters and one defined E-geometry double bond, fully specified by the IUPAC name sodium (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate and the InChI Key SSFIAYXNSNDRNZ-QUYMUDRCSA-M . The compound is canonicalized with 0 undefined atom stereocenters and 0 undefined bond stereocenters, ensuring absolute configurational identity . By comparison, monic acid A free acid (CAS 66262-68-8, C17H28O7, MW 344.40) lacks the sodium counterion and has different solubility and reactivity characteristics . Pseudomonic acid D sodium (CAS 85178-60-5, C26H41NaO9, MW 520.59) bears an additional C9 ester side-chain that dramatically alters molecular weight, lipophilicity, and biological target engagement [1]. For applications demanding a defined sodium carboxylate with the exact C17 monic acid core—such as salt metathesis, coordination chemistry, or analytical reference standard use—only Sodium Monate A provides the correct molecular formula and counterion stoichiometry.

Stereochemistry Chiral purity Quality control

Sodium Monate A: Evidence-Backed Application Scenarios for Research Procurement


Synthesis of High-Potency Antimycoplasmal Nitrobenzyl Monate A Esters

Sodium Monate A is the validated starting material for preparing p-nitrobenzyl and m-nitrobenzyl monate A esters via nucleophilic substitution with nitrobenzyl halides in DMF. The patent literature documents a 55% isolated yield at 3 mmol scale, producing crystalline p-nitrobenzyl monate A (m.p. 95–98°C) [1]. The derived m-nitrobenzyl monate A exhibits 100-fold greater potency against Mycoplasma hyopneumoniae compared to pseudomonic acid A [2]. This application is directly supported by the synthetic yield evidence in Section 3, Evidence Item 3.

Gram-Negative-Selective Antibacterial Tool Compound for Target Identification

Sodium Monate A provides a Gram-negative-preferring antibacterial profile (active against E. coli, K. pneumoniae, P. mirabilis, P. aeruginosa; inactive against S. aureus, E. faecalis) that is inverted relative to pseudomonic acid A [1]. This makes it suitable for functional comparisons, resistance mechanism studies, and target deconvolution experiments where researchers require a Gram-negative-active monic acid scaffold. This scenario derives from the antibacterial spectrum evidence in Section 3, Evidence Item 1.

TLR4-Mediated Innate Immunity and Sepsis Model Research

As a reported TLR4/MD2 agonist, Sodium Monate A activates MyD88- and TRIF-dependent signaling pathways in macrophages and dendritic cells, inducing TNF-α, IL-1β, and IL-6 [1]. This application is relevant for researchers modeling acute inflammatory responses, screening TLR4 antagonists, or studying the structural determinants of TLR4 agonism within the monic acid chemotype. This scenario is directly supported by the TLR4 agonist evidence in Section 3, Evidence Item 4.

Analytical Reference Standard for Mupirocin Impurity Profiling and Quality Control

Sodium Monate A (C17H27NaO7, MW 366.38) is structurally distinct from both monic acid A free acid (MW 344.40) and pseudomonic acid D sodium (MW 520.59), enabling unambiguous use as a chromatographic reference standard for mupirocin-related substance testing [1]. Its well-defined stereochemistry and sodium salt form make it suitable for HPLC, LC-MS, and NMR-based impurity profiling in pharmaceutical quality control settings. This scenario is supported by the molecular identity evidence in Section 3, Evidence Item 5.

Quote Request

Request a Quote for Sodium Monate A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.